3-[(Thian-3-yl)amino]propan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Thian-3-yl)amino]propan-1-ol typically involves the reaction of 3-aminopropanol with a thiopyran derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include reducing agents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Thian-3-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a more reduced form.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino group .
Scientific Research Applications
3-[(Thian-3-yl)amino]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Thian-3-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The thiopyran ring and amino alcohol functional group allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A similar compound with a primary amine and alcohol functional group.
2-[(Thian-3-yl)amino]propan-1-ol: Another compound with a similar structure but different positioning of the functional groups.
Uniqueness
3-[(Thian-3-yl)amino]propan-1-ol is unique due to the presence of the thiopyran ring, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C8H17NOS |
---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
3-(thian-3-ylamino)propan-1-ol |
InChI |
InChI=1S/C8H17NOS/c10-5-2-4-9-8-3-1-6-11-7-8/h8-10H,1-7H2 |
InChI Key |
GHDBFSVZHUJWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NCCCO |
Origin of Product |
United States |
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